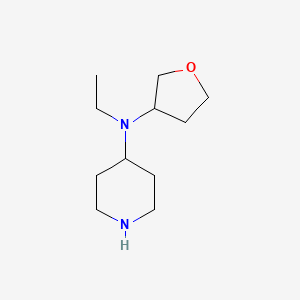

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

Description

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine (CAS: 1439823-16-1) is a tertiary amine featuring a piperidine core substituted with an ethyl group and a tetrahydrofuran-3-yl moiety at the nitrogen atom. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . The compound is commercially available as a dihydrochloride salt (C₁₁H₂₂N₂O·2HCl), enhancing its solubility for pharmaceutical applications .

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine |

InChI |

InChI=1S/C11H22N2O/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10/h10-12H,2-9H2,1H3 |

InChI Key |

VLDVJXNQXXDFON-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCNCC1)C2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Derivatives with Tetrahydrofuran Moiety

The most common synthetic route to N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves the alkylation of a piperidine nitrogen with a tetrahydrofuran-containing alkylating agent. The key steps include:

- Starting Materials: Piperidine derivatives, typically piperidin-4-amine or its N-ethylated analogues.

- Alkylating Agent: A tetrahydrofuran-3-yl halide or derivative (e.g., tetrahydrofuran-3-yl bromide).

- Solvents: Dichloromethane or ethanol are commonly used solvents to facilitate the reaction.

- Catalysts/Base: Bases such as potassium hydroxide or sodium hydroxide are added to deprotonate the amine and promote nucleophilic substitution.

- Reaction Conditions: Room temperature stirring for 3 to 5 hours is typical, followed by acid-mediated deprotection if protecting groups are used.

This method yields the target compound with high selectivity and purity, often followed by extraction and purification steps such as recrystallization or chromatography.

Protection-Deprotection Strategy Using Benzophenone

An alternative approach involves a protection-deprotection sequence to improve reaction efficiency and product purity:

Step 1: Protection of Piperidin-4-amine

React 4-aminopiperidine with benzophenone in toluene under reflux with a catalyst such as boron trifluoride etherate to form N-(diphenylmethylene)piperidin-4-amine intermediate. This step helps protect the amine functionality and facilitates selective alkylation.Step 2: Alkylation

The protected intermediate is reacted with alkyl halides containing the tetrahydrofuran moiety in tetrahydrofuran solvent with an alkali base at low temperature (0 °C). Stirring at room temperature for several hours allows for nucleophilic substitution to occur.Step 3: Deprotection

Acidic treatment with 10% aqueous hydrochloric acid removes the protecting group, yielding the free amine derivative. Subsequent extraction and purification steps provide the final N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Protection of 4-aminopiperidine | Benzophenone, toluene, BF3·OEt2, reflux 8-10 hours | N-(diphenylmethylene)piperidin-4-amine, 78% yield | Facilitates selective alkylation |

| Alkylation | Alkyl halide with tetrahydrofuran moiety, THF, base, 0°C to RT, 3-5 hours | Alkylated intermediate | Controlled conditions for high purity |

| Deprotection | 10% HCl aqueous, room temperature | Free amine product | Acidic cleavage of protecting group |

| Extraction and Purification | Ethyl acetate extraction, drying, recrystallization | Pure N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine | Final product isolation |

| Alternative Epoxidation Route | m-CPBA epoxidation, ring opening with sodium azide | Epoxide intermediates, regioisomer mixtures | High selectivity, applicable to analogues |

Research Outcomes and Analytical Data

- Yield: The protection-alkylation-deprotection method typically achieves yields around 75-80% for the intermediate steps, with overall good recovery of the final product.

- Purity: Purification by recrystallization from ethanol/heptane or chromatographic methods ensures high purity suitable for further medicinal chemistry applications.

- Structural Confirmation: Characterization by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and chromatographic retention times confirms the structure and purity of the compound.

- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to monitor reaction progress and product formation.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-(oxolan-3-yl)piperidin-4-one, while reduction can produce N-ethyl-N-(oxolan-3-yl)piperidin-4-amine .

Scientific Research Applications

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-ethyl-N-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Key Research Findings

Substituent Impact: Ethyl vs. Tetrahydrofuran-3-yl contributes to stereoelectronic effects, possibly improving target engagement compared to non-cyclic substituents .

Therapeutic Indications :

- Piperidin-4-amine derivatives are prioritized in CNS drug discovery due to their blood-brain barrier permeability .

- The tetrahydrofuran moiety may mimic natural substrates, enhancing binding to oxidative enzymes or neurotransmitter receptors .

Synthetic Challenges :

- Steric hindrance from bulky groups (e.g., trifluoromethyl) complicates synthesis, requiring optimized conditions (e.g., microwave assistance) .

Biological Activity

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Antimicrobial Properties

Research indicates that N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Table 1: Antimicrobial Activity of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer activities. It has shown promise in inhibiting cancer cell proliferation in various cell lines, including melanoma and breast cancer cells. The mechanisms appear to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Table 2: Anticancer Activity of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A375 (Melanoma) | 3.8 |

| HCT116 (Colon Cancer) | 6.1 |

The proposed mechanism of action for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves interaction with specific molecular targets such as neurotransmitter receptors and enzymes. This interaction can lead to the modulation of biological pathways, influencing cellular responses to stress and growth signals.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine was tested against multiple pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with the compound resulted in a substantial reduction in tumor size in murine models, suggesting its potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can be compared to other piperidine derivatives known for their biological activities:

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(piperidin-4-yl)benzamide | Moderate | High | Enzyme inhibition |

| N-methylpiperidine | Low | Moderate | Receptor modulation |

| N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine | High | High | Targeting neurotransmitter receptors |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between piperidin-4-amine derivatives and tetrahydrofuran intermediates. For example, reacting N-ethylpiperidin-4-amine with a tetrahydrofuran-3-yl electrophile (e.g., activated via tosylation) under inert conditions (e.g., dry DCM, nitrogen atmosphere) yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to electrophile), temperature (0–25°C), and reaction time (12–24 hrs). Catalysts like triethylamine or DMAP may enhance yield .

Q. How is the structural integrity of N-ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies key structural features, such as the ethyl group (δ 1.1–1.3 ppm, triplet) and tetrahydrofuran protons (δ 3.6–4.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%). X-ray crystallography may resolve stereochemistry if single crystals are obtained .

Q. What purification techniques ensure high purity for this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane or DCM/methanol) removes unreacted precursors. Recrystallization in ethanol or acetone improves purity. For hydrochloride salts, ion-exchange chromatography or precipitation (e.g., adding HCl in diethyl ether) is effective .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydrofuran moiety influence biological activity?

- Methodological Answer : The (3R) and (3S) stereoisomers exhibit distinct receptor-binding profiles. For example, (3S)-configured analogs show higher affinity for serotonin receptors (e.g., 5-HT1A, Ki = 12 nM) compared to (3R) isomers (Ki = 85 nM) due to spatial complementarity in receptor pockets. Chiral HPLC or enzymatic resolution isolates isomers, followed by in vitro assays (radioligand binding, cAMP modulation) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of analogs?

- Methodological Answer : Discrepancies in SAR may arise from off-target effects or assay variability. Cross-validate results using orthogonal assays (e.g., functional calcium flux vs. radioligand displacement). Computational docking (AutoDock Vina, Schrödinger Suite) identifies key interactions (e.g., hydrogen bonding with Asp3.32 in GPCRs). Meta-analysis of analogs with substituent variations (e.g., fluorophenyl vs. methoxybenzyl groups) clarifies pharmacophore requirements .

Q. How can oxidative stability under physiological conditions be assessed?

- Methodological Answer : Perform kinetic studies using oxidizing agents (e.g., KMnO4 in alkaline buffer) to simulate metabolic degradation. Monitor reaction progress via UV-Vis spectroscopy (λmax = 525 nm for permanganate decay). LC-MS identifies degradation products (e.g., N-oxide derivatives). Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates shelf-life .

Q. What computational methods predict receptor binding and metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactive sites. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-receptor interactions over 100 ns. ADMET predictors (e.g., SwissADME) estimate CYP450 metabolism (e.g., likelihood of 3A4-mediated N-dealkylation) .

Q. How to design experiments for studying metabolic pathways in vivo?

- Methodological Answer : Radiolabel the compound (¹⁴C at the ethyl group) and administer it to rodent models. Collect plasma, urine, and feces over 24–72 hrs. Extract metabolites via solid-phase extraction (SPE) and analyze via LC-MS/MS. Compare with in vitro microsomal assays (human liver microsomes + NADPH) to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.